molecular formula C22H30N4O4 B12375848 Tentoxin-d3

Tentoxin-d3

Cat. No.: B12375848
M. Wt: 417.5 g/mol
InChI Key: SIIRBDOFKDACOK-UBACXKFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Tentoxin-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Tentoxin-d3 has a wide range of applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

Tentoxin-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    Tentoxin: The non-deuterated form of this compound, also a cyclic tetrapeptide with similar herbicidal properties.

    Quinidine-d3: Another deuterium-labeled compound used in scientific research.

    Acridine Orange base: A compound used in various biological applications.

    N-Desethyl amodiaquine-d5: A deuterium-labeled compound used in medicinal research.

This compound’s uniqueness lies in its specific deuterium labeling, which allows for detailed studies of its pharmacokinetics and metabolic profiles, making it a valuable tool in scientific research.

Properties

Molecular Formula

C22H30N4O4

Molecular Weight

417.5 g/mol

IUPAC Name

(3S,6S,12Z)-12-benzylidene-6,7-dimethyl-3-(2-methylpropyl)-1-(trideuteriomethyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone

InChI

InChI=1S/C22H30N4O4/c1-14(2)11-17-22(30)26(5)18(12-16-9-7-6-8-10-16)21(29)23-13-19(27)25(4)15(3)20(28)24-17/h6-10,12,14-15,17H,11,13H2,1-5H3,(H,23,29)(H,24,28)/b18-12-/t15-,17-/m0/s1/i5D3

InChI Key

SIIRBDOFKDACOK-UBACXKFCSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1/C(=C\C2=CC=CC=C2)/C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C1=O)CC(C)C)C)C

Canonical SMILES

CC1C(=O)NC(C(=O)N(C(=CC2=CC=CC=C2)C(=O)NCC(=O)N1C)C)CC(C)C

Origin of Product

United States

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